molecular formula C17H22N4O4S B13268661 2-Amino-5-hydrazinocarbonyl-N-(4-methoxy-phenyl)-N-propyl-benzenesulfonamide

2-Amino-5-hydrazinocarbonyl-N-(4-methoxy-phenyl)-N-propyl-benzenesulfonamide

Cat. No.: B13268661
M. Wt: 378.4 g/mol
InChI Key: SDHLADMHTWTQFQ-UHFFFAOYSA-N
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Description

2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a sulfonamide group, a hydrazinecarbonyl group, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the hydrazinecarbonyl group: This step involves the reaction of the intermediate compound with hydrazine hydrate.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially forming sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydrazinecarbonyl group can form covalent bonds with target proteins, leading to inhibition or modification of their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Hydrazine derivatives: Compounds with hydrazine groups used in various chemical reactions.

    Methoxyphenyl derivatives: Molecules with methoxyphenyl groups used in pharmaceuticals and materials science.

Uniqueness

2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for diverse reactivity and potential in multiple scientific and industrial fields.

Biological Activity

2-Amino-5-hydrazinocarbonyl-N-(4-methoxy-phenyl)-N-propyl-benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate sulfonamide precursors. The specific synthetic route can vary, but it generally includes the following steps:

  • Formation of Hydrazone : The initial step involves the condensation of hydrazine with a carbonyl compound to form a hydrazone.
  • Sulfonamide Formation : The hydrazone is then reacted with a sulfonamide to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on hydrazone derivatives have shown moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For example, similar hydrazone derivatives have been shown to induce apoptosis in human leukemia cells by activating caspase pathways .

Case Studies

Several case studies provide insight into the efficacy and mechanisms of action of this compound:

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various hydrazone derivatives, including those structurally similar to our compound. The results indicated that certain derivatives exhibited an MIC (Minimum Inhibitory Concentration) as low as 10 µg/mL against resistant bacterial strains .
  • Case Study on Anticancer Activity :
    • A recent investigation into the cytotoxic effects of hydrazones revealed that one derivative caused a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values around 25 µM . This suggests that structural modifications, such as those present in this compound, may enhance its anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntibacterialMIC determinationMIC = 10 µg/mL
AnticancerCell viability assayIC50 = 25 µM
CytotoxicityMTT assaySignificant reduction in viability

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Hydrazone with methoxy groupAntimicrobialEnhanced activity against Gram-positive bacteria
Sulfonamide derivativeAnticancerInduces apoptosis in cancer cell lines

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzenesulfonamide

InChI

InChI=1S/C17H22N4O4S/c1-3-10-21(13-5-7-14(25-2)8-6-13)26(23,24)16-11-12(17(22)20-19)4-9-15(16)18/h4-9,11H,3,10,18-19H2,1-2H3,(H,20,22)

InChI Key

SDHLADMHTWTQFQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)N

Origin of Product

United States

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